E3 ligase Ligand-Linker Conjugates 3

Catalog No.
S006859
CAS No.
M.F
C26H35N7O5S
M. Wt
557.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 3

Product Name

E3 ligase Ligand-Linker Conjugates 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H35N7O5S

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Building Blocks for PROTAC Molecules:

E3 Ligase Ligand-Linker Conjugates 3 are key components in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate unwanted proteins []. These conjugates consist of two crucial elements:

  • E3 Ligase Ligand: This part of the molecule binds to a specific E3 ligase enzyme, which plays a critical role in tagging proteins for degradation [].
  • Linker: The linker acts as a bridge, connecting the E3 ligase ligand to another ligand that can bind to the target protein for degradation [].

Mechanism of Action in PROTAC Design:

E3 Ligase Ligand-Linker Conjugates 3 serve as essential building blocks for PROTAC design. By tethering an E3 ligase ligand to a linker, these conjugates facilitate the recruitment of the E3 ligase enzyme to the target protein via the linker-attached targeting ligand. This proximity between the target protein and the E3 ligase enzyme triggers the ubiquitination of the target protein, ultimately leading to its degradation by the proteasome.

Applications in Targeted Protein Degradation:

The ability of E3 Ligase Ligand-Linker Conjugates 3 to facilitate targeted protein degradation holds immense potential for therapeutic development. Researchers are actively exploring their use in various fields, including:

  • Cancer Therapy: PROTACs designed using these conjugates are being investigated for their ability to target and degrade oncogenic proteins, offering a promising approach for cancer treatment [].
  • Neurodegenerative Diseases: Research is underway to develop PROTACs that target proteins involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Other Therapeutic Areas: The potential applications of E3 Ligase Ligand-Linker Conjugates 3 extend to other diseases where targeted protein degradation can be a beneficial therapeutic strategy.

E3 ligase Ligand-Linker Conjugates 3 are synthetic compounds designed for use in the innovative field of targeted protein degradation, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that binds to a specific E3 ubiquitin ligase and a linker that connects this ligand to another ligand targeting the protein of interest. The unique structure facilitates the recruitment of the E3 ligase to the target protein, promoting its ubiquitination and subsequent degradation by the proteasome system, which is crucial for regulating protein levels and function in cells .

E3LLCs play a key role in the mechanism of PROTACs:

  • The E3LLC binds to the E3 ligase through its E3 ligase ligand moiety [].
  • The target protein ligand on the E3LLC recruits the target protein through specific interactions [].
  • This brings the target protein in close proximity to the E3 ligase.
  • The E3 ligase then recognizes the target protein as a substrate and tags it with ubiquitin, a molecule that marks proteins for degradation [].
  • The ubiquitinated target protein gets degraded by the cellular machinery, effectively removing it from the cell.
  • Target specificity: Off-target effects can occur if the target protein ligand interacts with unintended proteins [].
  • Proteolysis modulation: Excessive protein degradation can disrupt cellular processes [].
, including amide bond formation or click chemistry methods.
  • Purification: The final product undergoes purification processes like chromatography to ensure high purity and yield.
  • Characterization: Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and integrity of the conjugate .
  • E3 ligase Ligand-Linker Conjugates 3 exhibit significant biological activity by enabling targeted protein degradation. This mechanism has broad implications in therapeutic contexts, particularly in oncology, where it can be used to degrade oncoproteins that contribute to tumor growth and survival. By selectively eliminating these proteins, researchers can potentially inhibit cancer progression and improve treatment outcomes . Additionally, these conjugates can also be utilized in studies related to cellular signaling pathways, apoptosis, and immune responses.

    The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves several key steps:

    • Synthesis of Ligands: Individual E3 ligase ligands are synthesized using standard organic chemistry techniques.
    • Linker Attachment: A polyethylene glycol (PEG) linker is often employed due to its favorable properties, such as increased solubility and flexibility. The linker is attached through various

    E3 ligase Ligand-Linker Conjugates 3 have several applications, primarily in drug discovery and development:

    • Cancer Therapy: Targeting specific oncoproteins for degradation offers a novel approach to cancer treatment.
    • Biological Research: These conjugates are valuable tools for studying protein function and regulation within various biological pathways.
    • Drug Development: They can be utilized to design new therapeutic agents that leverage targeted degradation mechanisms .

    Interaction studies involving E3 ligase Ligand-Linker Conjugates 3 focus on understanding how these compounds interact with both their target proteins and E3 ligases. Techniques such as co-immunoprecipitation, pull-down assays, and fluorescence resonance energy transfer (FRET) are commonly employed to elucidate these interactions. Such studies help determine the specificity and efficacy of the conjugates in promoting targeted degradation .

    E3 ligase Ligand-Linker Conjugates 3 can be compared with other similar compounds that also utilize PROTAC technology or related mechanisms:

    Compound NameUnique Features
    cIAP1 Ligand-Linker ConjugatesTargets Inhibitor of Apoptosis proteins
    VHL Ligand-Linker ConjugatesUtilizes von Hippel-Lindau protein for targeting
    Thalidomide-based ConjugatesKnown for immunomodulatory effects

    E3 ligase Ligand-Linker Conjugates 3 are unique due to their specific design tailored for particular E3 ligases, allowing for selective targeting of various proteins involved in disease processes. Their versatility in applications makes them distinct within this emerging field .

    E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound specifically designed for use in Proteolysis Targeting Chimera technology, incorporating an E3 ligase ligand and a linker component [4]. The molecular formula of this compound is C26H35N7O5S with a molecular weight of 557.67 g/mol [2] [4]. This compound is also known by several synonyms including VH032-PEG1-N3 and VHL Ligand-Linker Conjugates 9 [4] [30].

    The structural backbone of E3 ligase Ligand-Linker Conjugates 3 consists of a von Hippel-Lindau protein ligand based on (S,R,S)-AHPC connected to a 1-unit polyethylene glycol linker with a terminal azide functional group [4]. The canonical SMILES notation for this compound is O=C(NC@@HC(N(CC@HC1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCN=[N+]=[N-], which represents its complete molecular structure [4] [30].

    The core structure features a pyrrolidine ring system that is central to the VHL ligand component [12] [13]. This pyrrolidine ring contains a critical 4-hydroxy group in the (2S,4R) configuration, which is essential for binding to the von Hippel-Lindau E3 ubiquitin ligase [9] [13]. Connected to this pyrrolidine ring is a benzyl group substituted with a 4-methylthiazole moiety, forming the recognition element for the VHL protein [12] [17].

    Table 1: Chemical Properties of E3 ligase Ligand-Linker Conjugates 3

    PropertyValue
    Chemical FormulaC26H35N7O5S
    Molecular Weight557.67 g/mol
    CAS Number2101200-09-1
    Canonical SMILESO=C(NC@@HC(N(CC@HC1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCN=[N+]=[N-]
    SynonymsVH032-PEG1-N3; VHL Ligand-Linker Conjugates 9

    The molecular architecture of E3 ligase Ligand-Linker Conjugates 3 can be divided into three distinct regions: the VHL-binding ligand region derived from (S,R,S)-AHPC, the linker region consisting of a single polyethylene glycol unit, and the terminal azide functional group that serves as a reactive handle for further conjugation through click chemistry [4] [26] [28].

    IAP Ligand Component Analysis

    The E3 ligase Ligand-Linker Conjugates 3 incorporates a specific ligand component designed to interact with the von Hippel-Lindau E3 ubiquitin ligase rather than Inhibitor of Apoptosis Proteins ligases [9] [21]. The VHL ligand component is based on the (S,R,S)-AHPC structure, which is a non-peptidic small molecule that binds to the VHL protein with high affinity and specificity [9] [21].

    The VHL ligand portion of E3 ligase Ligand-Linker Conjugates 3 contains several key structural elements that are critical for its binding to the VHL protein [9] [12]. The central feature is a hydroxyproline moiety that mimics the natural substrate of VHL, hypoxia-inducible factor 1-alpha [9]. This hydroxyproline residue is in the (2S,4R) configuration, which is essential for proper recognition by the VHL protein [13] [14].

    The binding interaction between the VHL ligand component and the VHL protein involves several specific molecular contacts [9]. The hydroxyl group of the hydroxyproline forms hydrogen bonds with serine residues in the VHL protein binding pocket [9] [13]. Additionally, the tert-butyl group of the ligand occupies a hydrophobic pocket in the VHL protein, contributing to binding affinity [15].

    Another critical element of the VHL ligand component is the 4-methylthiazole-substituted benzyl group [12] [17]. This group extends into a specific recognition site on the VHL protein, with the thiazole nitrogen forming hydrogen bonds with residues in the binding pocket [9] [15]. The methyl group on the thiazole ring occupies a small hydrophobic pocket, further enhancing binding specificity [15].

    The stereochemistry of the VHL ligand component is crucial for its activity [13] [14]. The (S,R,S) configuration refers to the stereochemistry at three chiral centers: the alpha carbon of the tert-leucine residue (S), the 4-position of the hydroxyproline ring (R), and the 2-position of the hydroxyproline ring (S) [13] [14]. This specific stereochemical arrangement is required for optimal binding to the VHL protein, as demonstrated by the significantly reduced binding affinity of the (S,S,S) epimer [14].

    PROTAC Linker Chemistry

    The linker component of E3 ligase Ligand-Linker Conjugates 3 consists of a single polyethylene glycol (PEG) unit that connects the VHL ligand to a terminal azide functional group [4] [10]. This linker plays a crucial role in determining the overall properties and functionality of the conjugate when used in Proteolysis Targeting Chimera technology [10] [11].

    The PEG linker in E3 ligase Ligand-Linker Conjugates 3 is attached to the VHL ligand through an amide bond formation between the carboxylic acid group of the linker and an amine group on the VHL ligand [21] [25]. This connection point is strategically selected to maintain the binding affinity of the VHL ligand while providing a suitable exit vector for the linker [11] [21].

    The single PEG unit in the linker provides several advantageous properties [10] [23]. First, it introduces flexibility to the molecule, which is important for allowing proper orientation of the components in a ternary complex [16] [23]. The oxygen atom in the PEG structure can participate in hydrogen bonding interactions, potentially contributing to the stability of protein-ligand complexes [27] [31].

    The terminal azide group (-N3) of the linker is a key functional element that enables bioorthogonal click chemistry reactions [26] [28]. This azide group can react selectively with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [27] [29]. These reactions proceed with high efficiency and selectivity under mild conditions, making them ideal for the synthesis of complex Proteolysis Targeting Chimera molecules [27] [28].

    Table 2: Linker Properties in E3 ligase Ligand-Linker Conjugates 3

    PropertyDescription
    Linker TypePolyethylene glycol (PEG)
    Number of PEG Units1
    Terminal Functional GroupAzide (-N3)
    Connection to VHL LigandAmide bond
    Linker LengthApproximately 5-6 atoms

    The length of the linker is a critical parameter that affects the functionality of Proteolysis Targeting Chimera molecules [22] [23]. With a single PEG unit, the linker in E3 ligase Ligand-Linker Conjugates 3 is relatively short compared to many other linkers used in Proteolysis Targeting Chimera design [22] [23]. This short length may be advantageous for certain applications but may limit the range of target proteins that can be effectively engaged in a ternary complex [22] [23].

    Structure-Activity Relationships

    The structure-activity relationships of E3 ligase Ligand-Linker Conjugates 3 are primarily determined by the specific structural features of its components and how they influence its function in Proteolysis Targeting Chimera systems [9] [22]. Understanding these relationships is crucial for optimizing the design of effective protein degradation inducers [22] [23].

    The VHL ligand component of E3 ligase Ligand-Linker Conjugates 3 exhibits strong structure-activity relationships with respect to its binding to the von Hippel-Lindau protein [9] [13]. The (S,R,S) stereochemistry of the AHPC-based ligand is critical for high-affinity binding, as demonstrated by comparison with the (S,S,S) epimer, which shows significantly reduced binding affinity [13] [14]. This stereochemical requirement reflects the precise molecular recognition events involved in the interaction between the ligand and the VHL protein binding pocket [9] [14].

    The hydroxyproline moiety in the VHL ligand is essential for binding, as it mimics the natural substrate of VHL [9] [13]. Modifications to this group, such as fluorination at the 4-position, can maintain or even enhance binding affinity while potentially improving pharmacological properties such as metabolic stability [9]. The tert-butyl group occupies a hydrophobic pocket in the VHL protein and contributes significantly to binding affinity [15].

    The linker component also exhibits important structure-activity relationships [22] [23]. The length of the linker is a critical parameter that affects the ability of Proteolysis Targeting Chimera molecules to form productive ternary complexes [22] [23]. Studies across various Proteolysis Targeting Chimera systems have shown that there is often an optimal linker length range for effective target protein degradation, with both too short and too long linkers resulting in reduced activity [22] [23].

    The chemical composition of the linker also influences activity [23] [27]. PEG-based linkers, like the one in E3 ligase Ligand-Linker Conjugates 3, provide flexibility and hydrophilicity, which can be advantageous for ternary complex formation and overall solubility [10] [23]. However, the specific effects depend on the target protein and the overall Proteolysis Targeting Chimera design [22] [23].

    The terminal azide group of E3 ligase Ligand-Linker Conjugates 3 enables conjugation to various target protein ligands through click chemistry reactions [26] [28]. This versatility allows for the rapid synthesis and evaluation of diverse Proteolysis Targeting Chimera molecules, facilitating structure-activity relationship studies across different target proteins [27] [28].

    Physicochemical Properties

    E3 ligase Ligand-Linker Conjugates 3 possesses distinct physicochemical properties that influence its behavior in biological systems and its utility in Proteolysis Targeting Chimera development [2] [4]. These properties are determined by its molecular structure and the specific characteristics of its components [4] [31].

    The solubility profile of E3 ligase Ligand-Linker Conjugates 3 is influenced by both its VHL ligand component and its PEG linker [4] [31]. The compound shows high solubility in dimethyl sulfoxide (DMSO), with reported solubility of ≥ 100 mg/mL (179.32 mM) [4]. The presence of the PEG linker contributes to improved water solubility compared to purely hydrophobic linkers, as the oxygen atom in the PEG structure can form hydrogen bonds with water molecules [10] [31].

    The molecular weight of E3 ligase Ligand-Linker Conjugates 3 is 557.67 g/mol [2] [4], which is relatively high compared to traditional small molecule drugs but is typical for Proteolysis Targeting Chimera building blocks [19] [20]. This higher molecular weight reflects the bifunctional nature of the compound, incorporating both a ligand component and a linker with a reactive functional group [19] [20].

    Table 3: Physicochemical Properties of E3 ligase Ligand-Linker Conjugates 3

    PropertyValue
    Molecular Weight557.67 g/mol
    Solubility in DMSO≥ 100 mg/mL (179.32 mM)
    Storage Temperature-20°C
    StabilityStable for 1 month at -20°C, 6 months at -80°C
    Functional GroupsHydroxyl, amide, azide, thiazole

    The flexibility of the PEG linker in E3 ligase Ligand-Linker Conjugates 3 is an important physicochemical property that affects its function in Proteolysis Targeting Chimera systems [16] [31]. PEG linkers exhibit high chain flexibility due to the free rotation around the C-C and C-O bonds, allowing for multiple conformational states [16] [31]. This flexibility enables the molecule to adopt various conformations, potentially facilitating the formation of productive ternary complexes between the E3 ligase, the target protein, and the Proteolysis Targeting Chimera molecule [16] [23].

    The terminal azide group of E3 ligase Ligand-Linker Conjugates 3 provides specific reactivity that is valuable for bioorthogonal conjugation reactions [26] [29]. Azides are stable under physiological conditions but react selectively with alkynes in click chemistry reactions [26] [29]. This selective reactivity allows for the efficient synthesis of complex Proteolysis Targeting Chimera molecules under mild conditions [27] [28].

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    3

    Exact Mass

    557.24203842 g/mol

    Monoisotopic Mass

    557.24203842 g/mol

    Heavy Atom Count

    39

    Dates

    Modify: 2023-08-15

    Explore Compound Types